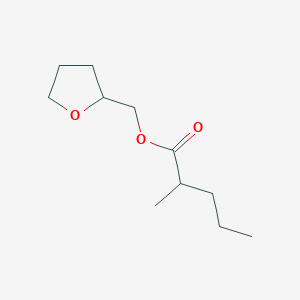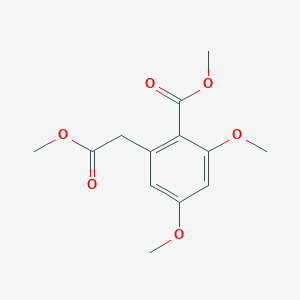
3-chloro-2-methyl-9,10-bis(4-methylphenyl)-3H-acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-2-methyl-9,10-bis(4-methylphenyl)-3H-acridine is a synthetic organic compound belonging to the acridine family. Acridines are known for their wide range of applications in medicinal chemistry, particularly as antimalarial and anticancer agents. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-9,10-bis(4-methylphenyl)-3H-acridine typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylacridine and 4-methylbenzyl chloride.
Coupling Reaction: The coupling of 4-methylphenyl groups to the acridine core is typically carried out using Friedel-Crafts alkylation, employing catalysts like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification: Using techniques such as recrystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-methyl-9,10-bis(4-methylphenyl)-3H-acridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced acridine derivatives.
Substitution: Various substituted acridine compounds.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its interactions with DNA and proteins.
Medicine: Potential use as an antimalarial or anticancer agent.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-chloro-2-methyl-9,10-bis(4-methylphenyl)-3H-acridine involves:
Molecular Targets: Binding to DNA or proteins, interfering with their normal function.
Pathways Involved: Inhibition of DNA replication or protein synthesis, leading to cell death in cancer cells or parasites.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known dye used in biological staining.
Acriflavine: An antiseptic and antiprotozoal agent.
9-aminoacridine: Used in the treatment of protozoal infections.
Uniqueness
3-chloro-2-methyl-9,10-bis(4-methylphenyl)-3H-acridine stands out due to its specific substitution pattern, which may confer unique biological activities and chemical properties compared to other acridine derivatives.
Properties
CAS No. |
6321-82-0 |
|---|---|
Molecular Formula |
C28H24ClN |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
3-chloro-2-methyl-9,10-bis(4-methylphenyl)-3H-acridine |
InChI |
InChI=1S/C28H24ClN/c1-18-8-12-21(13-9-18)28-23-6-4-5-7-26(23)30(22-14-10-19(2)11-15-22)27-17-25(29)20(3)16-24(27)28/h4-17,25H,1-3H3 |
InChI Key |
SHBINYYUGTXBDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=C(C(C=C3N(C4=CC=CC=C42)C5=CC=C(C=C5)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


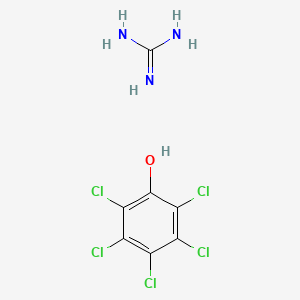

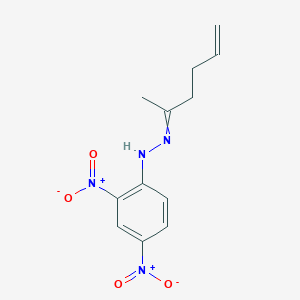
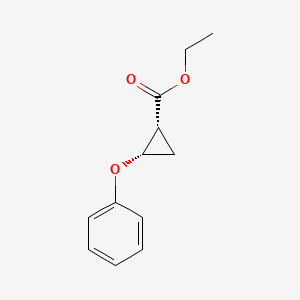
![Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B14737512.png)
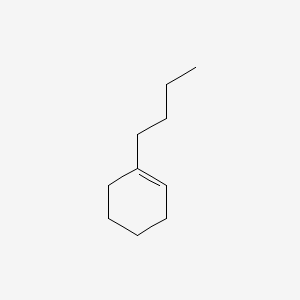
![[1-(2-Methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid](/img/structure/B14737521.png)
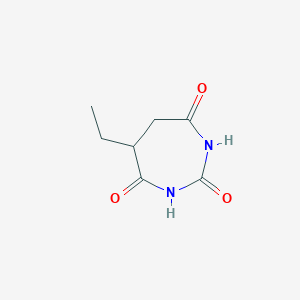
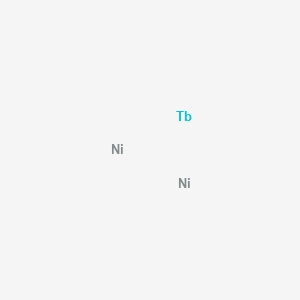
![2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14737546.png)

